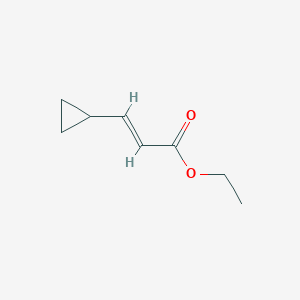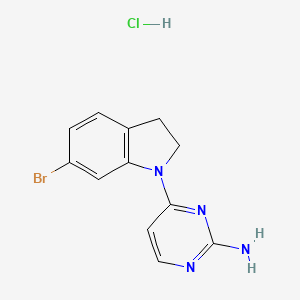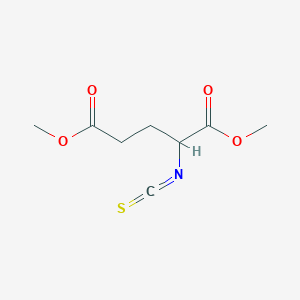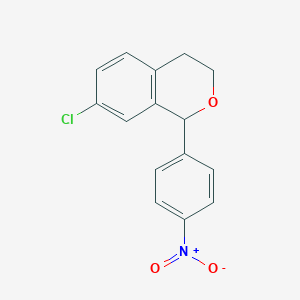
7-Chloro-1-(4-nitrophenyl)isochromane
Übersicht
Beschreibung
The compound 7-Chloro-1-(4-nitrophenyl)isochromane is a bioactive heterocyclic compound that has been the subject of various structural and spectroscopic studies. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the properties and behaviors of 7-Chloro-1-(4-nitrophenyl)isochromane.
Synthesis Analysis
The synthesis of related compounds involves the formation of complex heterocyclic structures with various substituents. For instance, a compound with a similar structure, 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one, was synthesized and characterized using spectroscopic methods before being confirmed by X-ray diffraction study . This suggests that the synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane would likely involve multiple steps, including the formation of the heterocyclic core followed by the introduction of the nitrophenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the aforementioned compound crystallizes in the monoclinic space group P21/c, with specific cell parameters and exhibits no inter or intra molecular hydrogen bonding . Another related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-nitro-4-trifluromethyl-phenyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, also crystallizes in the monoclinic crystal class and displays an intramolecular hydrogen bond of the type C–H···O . These findings indicate that 7-Chloro-1-(4-nitrophenyl)isochromane would likely have a well-defined crystalline structure, potentially with specific hydrogen bonding patterns.
Chemical Reactions Analysis
The chemical reactivity of compounds with nitrophenyl groups can be complex. For instance, the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) involves a proton transfer yielding an ion pair, with hydrogen bonding observed in the crystal structure . This suggests that 7-Chloro-1-(4-nitrophenyl)isochromane may also participate in similar proton transfer reactions and form stable complexes with other molecules, which could be relevant in its bioactivity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Chloro-1-(4-nitrophenyl)isochromane are not directly reported, the properties of structurally similar compounds can provide some insights. The nitro group's presence in the ring can influence the electronic distribution and thus the compound's reactivity . The crystalline nature and lack of hydrogen bonding in some cases suggest that the compound may have distinct solubility and stability characteristics . The spectroscopic studies, including FT-IR and NMR, of related compounds indicate that the structure of these compounds is well-reflected in their spectra, which could be used to infer the properties of 7-Chloro-1-(4-nitrophenyl)isochromane .
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Research
Madhusudana and Sumathy (1985) observed the nematic isotropic (NI) interface in a mixture involving compounds structurally related to 7-Chloro-1-(4-nitrophenyl)isochromane. They discovered that at the NI interface, the director makes a tilt angle of ~45°, leading to unique structures of nematic drops in the isotropic phase. This research contributes to understanding the behavior of liquid crystals in different phases and interfaces, crucial for applications in display technology and materials science (Madhusudana & Sumathy, 1985).Pharmaceutical Analysis
Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a compound structurally similar to 7-Chloro-1-(4-nitrophenyl)isochromane. This research is significant in the pharmaceutical industry for ensuring the quality and safety of medications (Al-Rimawi & Kharoaf, 2011).Materials Science Azo Polymers
Meng et al. (1996) synthesized and analyzed azo polymers incorporating nitrophenyl groups, which are chemically related to 7-Chloro-1-(4-nitrophenyl)isochromane. Their research is crucial in the field of reversible optical storage materials, contributing to the development of new materials for data storage and display technologies (Meng, Natansohn, Barrett, & Rochon, 1996).Environmental Science Adsorption Studies
Mehrizad and Gharbani (2014) explored the use of graphene for removing chloro-2-nitrophenol, a compound related to 7-Chloro-1-(4-nitrophenyl)isochromane, from aqueous solutions. Their work is significant in environmental science, particularly in the removal of harmful chemicals from water, contributing to pollution control and water treatment methods (Mehrizad & Gharbani, 2014).Chemical Kinetics and Isotope Effects
Schroeder and Jarczewski (1989) studied the kinetics and isotope effects of the dehydrochlorination of a compound structurally similar to 7-Chloro-1-(4-nitrophenyl)isochromane. This research provides insights into the chemical behavior of chloro- and nitro-substituted compounds, which is crucial for understanding reaction mechanisms in organic chemistry (Schroeder & Jarczewski, 1989).
Eigenschaften
IUPAC Name |
7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-12-4-1-10-7-8-20-15(14(10)9-12)11-2-5-13(6-3-11)17(18)19/h1-6,9,15H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIJUBRIDNBRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-nitrophenyl)isochromane | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


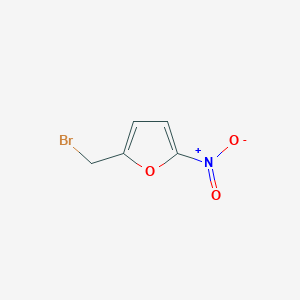
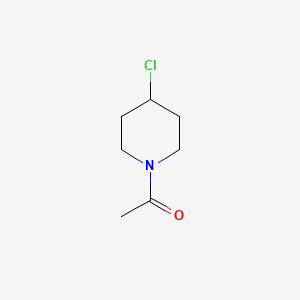
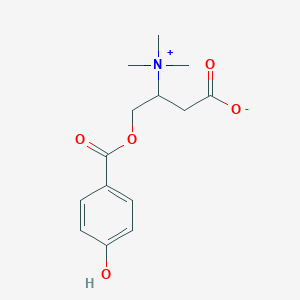
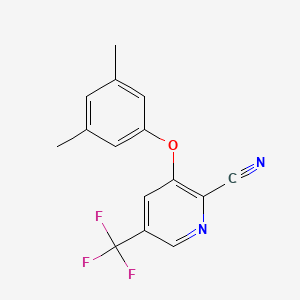
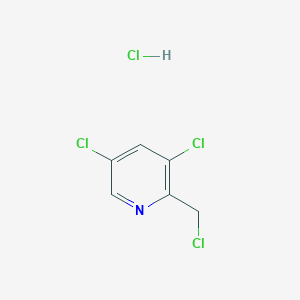
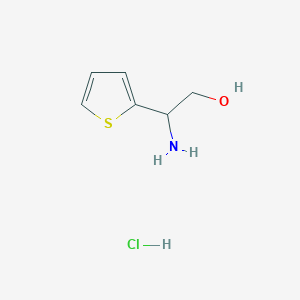
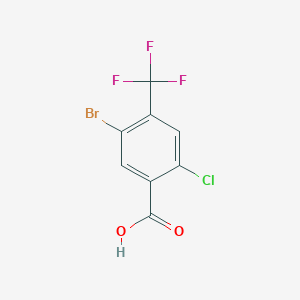
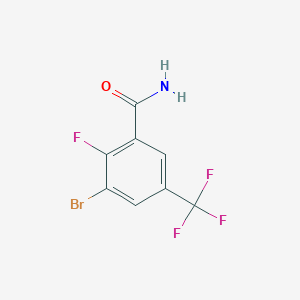
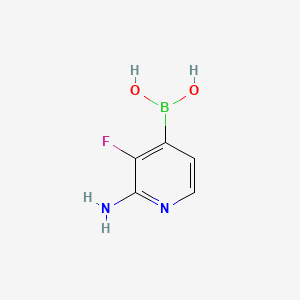
![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)
